molecular formula C8H7BrN4O2 B1444256 5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1445158-14-4

5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B1444256
CAS No.: 1445158-14-4
M. Wt: 271.07 g/mol
InChI Key: ZAFMGIKQFGSZJU-UHFFFAOYSA-N
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Description

“5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one” is a compound that contains an oxadiazole ring . Oxadiazole is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Synthesis Analysis

The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are better known and more widely studied by researchers due to their broad range of chemical and biological properties .

Scientific Research Applications

  • Antimicrobial and Antioxidant Properties : Dey et al. (2022) synthesized derivatives of 3, 4-Dihydropyrimidin-2-one, closely related to the compound , and evaluated them for antimicrobial and antioxidant activities. These compounds showed significant antimicrobial activity against various bacteria and fungal species, as well as promising antioxidant properties (Dey et al., 2022).

  • Biological Activities of Oxadiazolylpyrimidinones : A study by George et al. (2008) reported the synthesis of certain 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. These compounds exhibited promising antibacterial, antifungal, and antioxidant activities (George et al., 2008).

  • Reactions with Electrophiles : Research by Smicius et al. (2002) explored the reactions of similar compounds with various electrophiles. These reactions yielded derivatives with potentially useful properties for further scientific applications (Smicius et al., 2002).

  • Potential Antitubercular and Antimalarial Agents : A study by Akhaja and Raval (2012) designed and synthesized tetrahydropyrimidine–isatin hybrids, closely related to the compound , evaluating them as potential antitubercular and antimalarial agents (Akhaja & Raval, 2012).

  • Anticandidal Agents : A synthesis study by Kaplancıklı (2011) on derivatives of 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione, a similar compound, revealed that these derivatives had significant in vitro activity against various Candida species, suggesting their potential as anticandidal agents (Kaplancıklı, 2011).

Future Directions

Oxadiazoles have become important synthons in the development of new drugs . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy . This suggests that “5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one” and similar compounds could have potential applications in drug development.

Properties

IUPAC Name

5-bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O2/c1-5-11-7(12-15-5)3-13-4-10-2-6(9)8(13)14/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFMGIKQFGSZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2C=NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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